molecular formula C12H19NO5 B1396263 (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate CAS No. 915976-31-7

(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

Cat. No. B1396263
M. Wt: 257.28 g/mol
InChI Key: UCRLFGKYCFXSEA-VIFPVBQESA-N
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Description

“(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 869564-40-9 . It has a molecular weight of 257.29 . The compound is colorless to white to yellow in appearance and can exist in the form of powder, crystals, or liquid .


Molecular Structure Analysis

The IUPAC name of the compound is 1-tert-butyl 2-methyl 5-oxo-1,2-piperidinedicarboxylate . The InChI code is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

The compound is stored at room temperature . The physical form of the compound can be a colorless to white to yellow powder, crystals, or liquid .

Scientific Research Applications

Synthesis and Characterization

  • (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors. A study by Chen Xin-zhi (2011) proposed an efficient approach for its synthesis, highlighting its significance in industrial-scale applications.
  • A similar compound, tert-butyl 4-oxopiperidine-1-carboxylate, was used in the synthesis of Schiff base compounds, characterized by various spectroscopic methods and X-ray crystallography, as explored by Çolak et al. (2021).

Chemical Reactions and Derivatives

  • The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, as studied by Moskalenko & Boev (2014), led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for the preparation of diverse piperidine derivatives.
  • A study by Boev et al. (2015) demonstrated the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, indicating the versatility of this compound in chemical synthesis.

Structural and Molecular Studies

  • X-ray studies revealed interesting structural aspects of similar compounds, as shown by Didierjean et al. (2004). Their findings contribute to the understanding of molecular packing and interactions in such compounds.
  • The structural study of methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate enolic forms by Fernández et al. (1993) provided insights into keto-enol tautomerism and configurational isomerism, which are crucial in the study of similar compounds.

Applications in Synthesis of Pharmaceuticals and Complex Molecules

  • The compound's derivatives have been used in the synthesis of antibacterial agents and complex molecules, such as in the study by Bouzard et al. (1992) on fluoronaphthyridines, and Eggen et al. (2000) on the total synthesis of cryptophycin-24.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P301, P301, P312, P330 .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRLFGKYCFXSEA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)CC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717898
Record name 1-tert-Butyl 2-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

CAS RN

915976-31-7
Record name 1-tert-Butyl 2-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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